4,5,6-Trichloroisophthalonitrile
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Overview
Description
4,5,6-Trichloroisophthalonitrile is a chemical compound with the molecular formula C8HCl3N2. It is a derivative of isophthalonitrile, where three chlorine atoms are substituted at the 4th, 5th, and 6th positions of the benzene ring. This compound is known for its applications in various fields, including agriculture and industrial chemistry.
Mechanism of Action
Target of Action
4,5,6-Trichloroisophthalonitrile, also known as 4,5,6-trichlorobenzene-1,3-dicarbonitrile, is a widely used fungicide . Its primary targets are cellular thiols in fungi . It has been shown to inhibit fungal respiration .
Mode of Action
The compound controls plant fungal diseases by reacting with cellular thiols, which are sulfur-containing compounds in the cells . This reaction inhibits fungal respiration, thereby preventing the fungi from producing energy and growing .
Biochemical Pathways
The compound is biotransformed by cytochrome P450 monooxygenases . These enzymes play a vital role in the xenobiotic detoxification system of fungi . They modify the compound, leading to its biodegradation or detoxification .
Pharmacokinetics
The compound is persistent in soils . It undergoes biotransformation by cytochrome P450 monooxygenases, with faster rates of biotransformation observed in certain strains . The primary transformation intermediate found in soils is 4-hydroxy-2,5,6 trichloro-isophthalonitrile , produced by cytochrome P450s’ metabolism .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, thereby controlling plant fungal diseases . Its biotransformation leads to the production of metabolites, including 4-hydroxy-2,5,6 trichloro-isophthalonitrile .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It has been shown to persist in soils , indicating its stability in the environment. Its action and efficacy can be influenced by the presence of certain bacterial strains that can degrade it .
Biochemical Analysis
Biochemical Properties
4,5,6-Trichloroisophthalonitrile controls plant fungal diseases by reacting with cellular thiols and inhibiting fungal respiration . The compound interacts with enzymes and proteins involved in these processes, altering their function and disrupting normal biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been reported to inhibit fungal respiration, which can lead to cell death . It can also affect non-target organisms, including soil microbes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular thiols . This interaction inhibits the process of fungal respiration, leading to the death of the fungus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to degrade over time. A bacterial strain identified as Ochrobactrum lupini was able to degrade 90.4% and 99.7% of this compound after 4- and 7-day incubation respectively .
Metabolic Pathways
The metabolic pathways of this compound involve its degradation by bacterial strains. The degradation process results in the formation of new metabolites .
Subcellular Localization
Given its mode of action, it is likely to be found in the vicinity of cellular thiols, which are typically located in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6-Trichloroisophthalonitrile can be synthesized through the chlorination of isophthalonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves continuous flow reactors where isophthalonitrile and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or amines.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of 4,5,6-trihydroxyisophthalonitrile or 4,5,6-triaminoisophthalonitrile.
Reduction: Formation of 4,5,6-trichloroisophthalamine.
Hydrolysis: Formation of 4,5,6-trichloroisophthalic acid.
Scientific Research Applications
4,5,6-Trichloroisophthalonitrile has several applications in scientific research:
Agriculture: It is used as a fungicide to control fungal diseases in crops by inhibiting fungal respiration.
Environmental Studies: Research on its degradation pathways and environmental impact, including its persistence and bioaccumulation in soil and water.
Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrachloroisophthalonitrile: Another chlorinated derivative of isophthalonitrile with four chlorine atoms.
4,5-Dichloroisophthalonitrile: A derivative with two chlorine atoms at the 4th and 5th positions.
4,6-Dichloroisophthalonitrile: A derivative with two chlorine atoms at the 4th and 6th positions.
Uniqueness
4,5,6-Trichloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination at the 4th, 5th, and 6th positions makes it particularly effective as a fungicide and useful in various synthetic applications.
Properties
IUPAC Name |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCRKZIWQYYHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.